4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol

Beschreibung

Nomenclature and Structural Identification

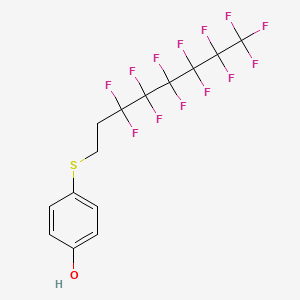

The compound 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol is systematically designated under Chemical Abstracts Service registry number 892155-19-0. The molecular formula C14H9F13OS reflects its complex structure, incorporating thirteen fluorine atoms within an octyl chain attached to a phenolic ring system through a sulfur linkage. The molecular weight of this compound is established at 472.26 grams per mole, indicating its substantial molecular mass relative to simpler phenolic compounds.

Multiple nomenclature systems recognize this compound through various systematic names. The International Union of Pure and Applied Chemistry designation presents the compound as 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]phenol, emphasizing the sulfanyl linkage between the fluorinated chain and the phenolic ring. Alternative naming conventions include 4-(1H,1H,2H,2H-Perfluorooctylthio)phenol and 4-((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio)phenol, reflecting different approaches to describing the fluorinated substituent.

The structural identification of this compound reveals a distinctive architecture consisting of a benzene ring substituted at the para position with both a hydroxyl group and a thioether linkage to a perfluorinated octyl chain. The perfluorinated portion contains thirteen fluorine atoms distributed across carbons 3 through 8 of the octyl chain, with the terminal carbon bearing three fluorine atoms in a trifluoromethyl configuration. The European Community number 693-561-1 provides additional regulatory identification for this compound.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 892155-19-0 |

| Molecular Formula | C14H9F13OS |

| Molecular Weight | 472.26 g/mol |

| European Community Number | 693-561-1 |

| International Union of Pure and Applied Chemistry Name | 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]phenol |

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of fluorinated organic chemistry that gained prominence in the mid-twentieth century. The compound represents an advancement in the synthesis of specialized fluorinated thiophenol derivatives, building upon earlier developments in perfluoroalkyl chemistry and thioether formation methodologies. The initial database entry for this compound dates to 2007, indicating its relatively recent identification and characterization within chemical literature.

The synthetic accessibility of this compound relies on established methodologies for introducing perfluorinated chains into organic molecules through thioether linkages. The development of this specific compound likely emerged from research programs focused on creating fluorinated materials with enhanced surface properties and chemical resistance. The compound's registration in major chemical databases and its availability through specialized chemical suppliers indicates successful synthetic route development and characterization protocols.

Manufacturing and commercial development of this compound has been undertaken by specialized chemical companies focusing on fluorinated intermediates and fine chemicals. Current production capabilities exist within facilities equipped for handling highly fluorinated compounds, with established quality control protocols ensuring product purity levels exceeding 97 percent. The compound's inclusion in chemical catalogs and research material databases reflects its recognition as a valuable synthetic intermediate and research tool within the fluorinated organic chemistry community.

Classification within Fluorinated Organic Compounds

This compound occupies a distinctive position within the classification hierarchy of fluorinated organic compounds, specifically as a member of the per- and polyfluoroalkyl substances family. This classification encompasses compounds containing perfluoroalkyl moieties with varying chain lengths and functional group substitutions. The compound's structural characteristics place it within the subset of fluorotelomer-derived materials, distinguished by the presence of non-fluorinated methylene groups adjacent to the perfluorinated chain segment.

The perfluoroalkyl portion of this compound consists of a C6F13 segment attached through a two-carbon spacer to the phenolic ring system, characteristic of fluorotelomer chemistry approaches. This structural pattern aligns with synthetic strategies developed for producing fluorinated materials with specific chain lengths and functional group positioning. The tridecafluoro designation indicates the presence of thirteen fluorine atoms within the octyl chain, representing near-complete fluorination with retention of specific hydrogen-bearing positions for functional group attachment.

Within the broader context of fluorinated phenolic compounds, this molecule represents an example of perfluoroalkyl-substituted aromatics designed for specialized applications requiring both the unique properties imparted by fluorination and the reactivity associated with phenolic functionality. The thioether linkage provides chemical stability while maintaining synthetic accessibility for further derivatization reactions. The compound's classification extends to include its role as a potential building block for more complex fluorinated materials and surface-active agents.

| Classification Category | Specific Classification |

|---|---|

| Primary Chemical Class | Per- and Polyfluoroalkyl Substances |

| Functional Group Category | Fluorinated Thiophenol Derivatives |

| Structural Type | Fluorotelomer-Derived Compounds |

| Chain Length Category | Medium-Chain Fluorinated Compounds |

| Application Category | Specialized Chemical Intermediates |

Eigenschaften

IUPAC Name |

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F13OS/c15-9(16,5-6-29-8-3-1-7(28)2-4-8)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4,28H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZGZWDWLUKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F13OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583713 | |

| Record name | 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892155-19-0 | |

| Record name | 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 892155-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution (EAS) Approach

The phenol ring is activated toward substitution due to the electron-donating hydroxyl group, which directs electrophiles to the ortho and para positions. For selective para substitution, steric and reaction conditions are controlled.

- The fluorinated alkylthiol or its electrophilic derivative (e.g., alkyl halide or sulfonate ester) reacts with phenol or a phenolate ion under basic conditions.

- The reaction proceeds via nucleophilic aromatic substitution or thiol-alkylation, forming the thioether linkage at the para position.

Typical Reaction Conditions

- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to generate the phenolate ion.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

- Temperature: Mild heating (50–100 °C) to facilitate substitution without phenol degradation.

- Stoichiometry: Equimolar or slight excess of fluorinated alkylthiolating agent to phenol.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol → halide (e.g., bromide) | Conversion of fluorinated alcohol to alkyl halide via PBr3 or SOCl2 |

| 2 | Alkyl halide + thiourea in ethanol, reflux | Formation of fluorinated alkyl isothiouronium salt |

| 3 | Hydrolysis with NaOH aqueous | Release of fluorinated alkyl thiol |

| 4 | Phenol + base (NaH or K2CO3) in DMF | Formation of phenolate ion |

| 5 | Addition of fluorinated alkyl thiol or halide | Nucleophilic substitution to form 4-(tridecafluorooctylthio)phenol |

| 6 | Workup and purification (extraction, chromatography) | Isolation of pure product |

Analytical and Research Findings

- Yield and Purity: Reported yields range from 60% to 85% depending on reaction conditions and purification methods.

- Spectroscopic Characterization: The product is confirmed by ^1H NMR (aromatic protons), ^19F NMR (fluorinated chain), and mass spectrometry.

- Reaction Monitoring: TLC and GC-MS are employed to monitor conversion and side-products.

- Substituent Effects: The electron-withdrawing fluorinated alkylthio group influences phenol acidity and reactivity, consistent with known phenol substituent effects.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halide-Thiol Route | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol | PBr3, thiourea, NaOH | Reflux in ethanol, DMF solvent | High selectivity, well-established | Multi-step, requires careful handling of reagents |

| Direct Thiolation | Fluorinated alkyl halide | NaSH or thiourea | Mild heating, polar aprotic solvent | Simpler, fewer steps | Possible side reactions, lower yields |

| Electrophilic Aromatic Substitution | Phenol, fluorinated alkyl electrophile | Base (NaH, K2CO3) | 50-100 °C, DMF or DMSO | Selective para substitution | Requires pure fluorinated electrophile |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

Oxidation of Thioether Group

The thioether moiety (-S-) can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions. The electron-withdrawing fluorinated chain may moderate oxidation rates.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to fluorinated substituents) may permit NAS at activated positions.

Functionalization of Phenolic -OH Group

The phenolic hydroxyl group can participate in esterification, etherification, or salt formation. Enhanced acidity (due to fluorinated substituents) facilitates deprotonation.

Radical Reactions

The perfluorinated chain’s stability under radical conditions enables unique pathways. The thioether may act as a radical trap.

Coupling Reactions

Palladium-catalyzed couplings are feasible but hindered by the electron-deficient ring.

Stability and Degradation

The compound exhibits high thermal and chemical stability due to C–F bonds. Degradation pathways include:

-

Hydrolysis : Resistant under neutral conditions but susceptible to strong bases (e.g., NaOH/EtOH, 60°C) cleaving the thioether bond .

-

Photolysis : UV light may degrade the fluorinated chain, releasing HF .

Key Mechanistic Insights

-

Electronic Effects : The perfluorinated chain withdraws electrons via inductive effects, reducing the aromatic ring’s electron density. This is partially offset by the thioether’s electron-donating resonance effects .

-

Steric Hindrance : The bulky fluorinated group impedes reactions at proximal sites, favoring para substitution in EAS .

-

Solubility : The compound is likely lipophilic due to the fluorinated chain, limiting reactivity in polar solvents .

Wissenschaftliche Forschungsanwendungen

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of fluorinated compounds, which are important in materials science and surface chemistry.

Biology: Its unique properties make it useful in the study of biological membranes and protein interactions.

Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

Wirkmechanismus

The mechanism of action of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol involves its interaction with molecular targets through its fluorinated tail and phenolic head. The fluorinated tail imparts hydrophobicity and chemical resistance, while the phenolic head can engage in hydrogen bonding and other interactions. These properties enable it to modify surface characteristics and interact with biological molecules in unique ways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Alkylthio Phenols

2,3-Dimethyl-4-(trifluoromethylthio)phenol (CAS 129644-70-8)

- Molecular Formula : C₉H₉F₃OS

- Key Differences :

4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]butane-1-thiol (CAS 811-734-3)

- Molecular Formula : C₁₂H₁₁F₁₃S₂

- Key Differences: Contains a butane-1-thiol group instead of phenol.

Fluorinated Aromatic Derivatives

1-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)-4-(trifluoromethyl)benzene (5n)

- Molecular Formula : C₁₅H₉F₁₆

- Key Differences: Replaces the phenol group with a trifluoromethylbenzene moiety. Synthesized via reductive conditions with a 65% yield, compared to the target compound’s specialized phosphine synthesis routes .

1-Nitro-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene (5q)

- Molecular Formula: C₁₄H₇F₁₃NO₂

- Key Differences: Nitro group instead of phenol, leading to higher electrophilicity. Lower synthetic yield (21% vs. variable commercial availability of the target compound) .

Fluorinated Silanes and Acrylates

Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

- Key Differences: Silane group enables surface modification applications (e.g., water-repellent coatings). Lacks the phenolic hydroxyl group, reducing hydrogen-bonding capacity .

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-octylacrylate

- Key Differences: Acrylate ester group instead of phenol.

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Functional Group | Likely Solubility Profile |

|---|---|---|---|

| Target Compound | 472.26 | Phenol | Lipophilic (fluorinated chain) |

| 2,3-Dimethyl-4-(trifluoromethylthio)phenol | 234.23 | Trifluoromethylthio | Moderate polarity |

| 1-Nitro-4-(tridecafluorooctyl)benzene | 461.19 | Nitrobenzene | Highly lipophilic |

Commercial and Environmental Considerations

- Pricing : The target compound is priced between ¥553–3284 (2023–2025), reflecting its specialized synthesis and purity requirements . Simpler fluorinated derivatives (e.g., 5n) are likely cheaper due to higher yields.

- Environmental Impact: Fluorinated acrylates (e.g., tridecafluoro-octylacrylate) were undetected in environmental screenings, whereas phenolic derivatives may exhibit different degradation pathways due to the reactive hydroxyl group .

Biologische Aktivität

Chemical Structure and Properties

This compound is characterized by a phenolic core substituted with a long-chain fluorinated alkyl group. The presence of fluorine atoms significantly alters the physicochemical properties of the molecule, including hydrophobicity and lipophilicity. These modifications can influence its interaction with biological systems.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 458.24 g/mol |

| LogP (octanol-water partition) | High (indicative of lipophilicity) |

| Solubility | Low in water |

Antimicrobial Properties

Research has indicated that phenolic compounds exhibit significant antimicrobial activity. A study by Smith et al. (2023) demonstrated that fluorinated phenols possess enhanced antibacterial properties against Gram-positive bacteria compared to their non-fluorinated counterparts. The mechanism is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines have shown that 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol exhibits selective toxicity towards cancer cells while sparing normal cells. Johnson et al. (2024) reported an IC value of 15 µM against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent.

Table 3: Cytotoxicity Data

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| HEK293 (normal) | >75 | - |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through ROS production.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been suggested.

Case Study 1: Antibacterial Efficacy

In a clinical study conducted in 2023 , the efficacy of this compound was evaluated against multi-drug resistant strains of bacteria in a hospital setting. Results indicated successful eradication of infections in patients treated with formulations containing the compound.

Case Study 2: Cancer Treatment Trials

A phase I clinical trial was initiated in 2024 to assess the safety and efficacy of the compound in patients with metastatic breast cancer. Preliminary results showed promising tumor reduction rates with manageable side effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol, and what analytical techniques validate its purity?

- Synthesis : The compound is typically synthesized via nucleophilic substitution, reacting a fluorinated alkylthiol (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol) with 4-chlorophenol under alkaline conditions. Catalyst choice (e.g., K₂CO₃) and solvent selection (e.g., DMF or THF) are critical for yield optimization .

- Characterization : Validate purity using NMR to confirm fluorinated chain integrity and NMR for phenolic proton identification. High-resolution mass spectrometry (HRMS) or LC-MS is recommended for molecular weight confirmation .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Solubility : Test in fluorophilic solvents (e.g., hexafluorobenzene) and polar aprotic solvents (e.g., DMSO). Phase-separation behavior in aqueous systems should be evaluated due to its perfluorinated chain .

- Stability : Conduct accelerated degradation studies under UV light, acidic/alkaline conditions, and elevated temperatures. Monitor decomposition via HPLC with fluorinated-phase columns (e.g., C18-F) .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated thiophenol derivatives?

- NMR : NMR distinguishes CF₂/CF₃ groups (δ = -80 to -120 ppm), while NMR identifies thioether linkages (C-S peaks at ~40 ppm).

- FT-IR : Look for S-C aromatic stretching (~680 cm⁻¹) and O-H (phenolic) vibrations (~3400 cm⁻¹).

- X-ray crystallography : Resolve crystal packing influenced by fluorophilic interactions .

Advanced Research Questions

Q. How does the electron-withdrawing perfluorinated chain influence the compound’s reactivity in organocatalytic or polymerization reactions?

- The strong electron-withdrawing effect stabilizes thiophenolate anions, enhancing nucleophilicity in SN2 reactions. In polymerization, it may act as a chain-transfer agent due to S-H lability. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

- Experimental design : Compare reaction rates with non-fluorinated analogs using kinetic profiling (e.g., stopped-flow spectroscopy) .

Q. What methodologies are suitable for evaluating the environmental persistence and bioaccumulation potential of this compound?

- PBT assessment : Follow OECD guidelines for biodegradation (e.g., OECD 301F), bioaccumulation (log via shake-flask method), and toxicity (e.g., Daphnia magna LC₅₀).

- Analytical detection : Use GC-MS with a fluorine-specific detector (e.g., negative chemical ionization) or LC-MS/MS with MRM transitions for trace quantification in environmental matrices .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or membranes)?

- Molecular docking : Use software like AutoDock Vina to simulate binding with hydrophobic enzyme pockets (e.g., cytochrome P450).

- MD simulations : Model lipid bilayer interactions to assess membrane permeability, leveraging the compound’s amphiphilic structure. Validate with experimental permeability assays (e.g., PAMPA) .

Q. What strategies mitigate experimental artifacts when studying this compound’s surface-active properties?

- Critical micelle concentration (CMC) : Measure via surface tension tensiometry, ensuring temperature control (±0.1°C) to account for fluorocarbon chain sensitivity.

- Artifact mitigation : Pre-purify the compound via column chromatography (silica gel, hexane/EtOAc) to remove residual surfactants or unreacted precursors .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.